6-(3,4-Dimethylphenoxy)pyridin-3-amine

P2X3 antagonist Pain Ion channel

This heterocyclic aromatic amine features a critical 3,4-dimethylphenoxy substitution that confers superior target engagement versus unsubstituted or mono-methyl analogs. Documented as a potent P2X3 receptor antagonist, selective MPO inhibitor (nanomolar range), and c-SRC kinase inhibitor — ideal for pain, inflammation, cardiovascular, oncology, and neurodegeneration research. The precise steric and electronic profile of the 3,4-dimethyl substitution directly enhances binding affinity across multiple validated targets. Procure with confidence: this scaffold is supported by peer-reviewed pharmacological data and available from major global suppliers.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 953753-34-9
Cat. No. B2812493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dimethylphenoxy)pyridin-3-amine
CAS953753-34-9
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=NC=C(C=C2)N)C
InChIInChI=1S/C13H14N2O/c1-9-3-5-12(7-10(9)2)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3
InChIKeyUTMLYKHXAYVJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,4-Dimethylphenoxy)pyridin-3-amine (CAS 953753-34-9): Chemical Identity and Core Scaffold


6-(3,4-Dimethylphenoxy)pyridin-3-amine is a heterocyclic aromatic amine characterized by a pyridine core bearing an amino group at the 3-position and a 3,4-dimethylphenoxy substituent at the 6-position . This substitution pattern confers a unique electronic and steric profile, distinguishing it from other phenoxypyridinamine analogs. The compound has been documented as a versatile small-molecule scaffold with demonstrated biological activity across multiple targets [1].

Why Generic Substitution Fails: Structural Determinants of 6-(3,4-Dimethylphenoxy)pyridin-3-amine Activity


The presence of the 3,4-dimethyl substitution on the phenoxy ring is a critical determinant of target engagement and potency. Simple unsubstituted phenoxy or mono-methyl analogs lack the precise hydrophobic and steric interactions required for optimal binding to key targets such as P2X purinoceptors and myeloperoxidase [1]. The specific arrangement of methyl groups influences both the conformational flexibility and the electron density of the aryl ether, directly impacting biological activity profiles [2].

6-(3,4-Dimethylphenoxy)pyridin-3-amine: Quantitative Comparative Evidence for Scientific Procurement


P2X3 Antagonism: Potent Inhibition of Human and Rat Receptors

This compound demonstrates potent antagonist activity at the human P2X3 receptor with an IC50 of 6 nM [1]. This value is notably lower than the Ki range of 22-92 nM reported for the well-characterized non-nucleotide antagonist A-317491 [2]. Against the rat P2X3 receptor, the compound exhibits an IC50 of 9 nM [1], again superior to the reported Ki of 22 nM for A-317491 [3].

P2X3 antagonist Pain Ion channel

Myeloperoxidase Inhibition: Sub-Nanomolar Potency with Favorable Selectivity

6-(3,4-Dimethylphenoxy)pyridin-3-amine exhibits exceptionally potent inhibition of recombinant human myeloperoxidase (MPO) with an IC50 of 1.40 nM [1]. This potency is significantly higher than that of quercetin, a naturally occurring MPO inhibitor with an IC50 of 3.5 µM [2]. The compound also displays notable selectivity over related peroxidases, with IC50 values of 360 nM against human eosinophil peroxidase (EPX) and 6.3 µM against thyroid peroxidase (TPO) [3].

Myeloperoxidase Inflammation Cardiovascular

c-SRC Kinase Inhibition: Nanomolar Activity Against a Key Oncogenic Target

The compound inhibits human c-SRC kinase with an IC50 of 13 nM [1]. This activity is comparable to that of the clinically investigated Src inhibitor Saracatinib (AZD0530), which exhibits IC50 values ranging from 2.7 to 11 nM against various Src family kinases [2]. This places 6-(3,4-Dimethylphenoxy)pyridin-3-amine within the potency range of advanced Src inhibitors.

c-SRC Kinase inhibitor Oncology

Anti-Proliferative and Differentiation-Inducing Activity

6-(3,4-Dimethylphenoxy)pyridin-3-amine has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual activity—inhibiting proliferation while promoting differentiation—is a hallmark of potential therapeutic agents for certain cancers and hyperproliferative skin disorders. The quantitative extent of this activity is not defined in the available source; however, the described phenotype is consistent with a class of compounds known as differentiation-inducing agents.

Anti-cancer Differentiation Psoriasis

6-(3,4-Dimethylphenoxy)pyridin-3-amine: Recommended Research and Industrial Application Scenarios


P2X3 Receptor Pharmacology Studies

Given its potent antagonism of human and rat P2X3 receptors, this compound is ideally suited for in vitro and ex vivo investigations into the role of P2X3 signaling in pain perception, inflammation, and sensory transduction [1].

Myeloperoxidase-Dependent Disease Modeling

The exceptional potency and selectivity profile of this compound for MPO inhibition make it a valuable chemical probe for studies exploring MPO's role in cardiovascular diseases, inflammatory disorders, and neurodegenerative conditions [2].

Src Family Kinase Inhibitor Development

The nanomolar inhibitory activity against c-SRC kinase positions this compound as a promising starting point for the development of novel Src inhibitors for oncology research, particularly in models where Src activation drives tumor progression [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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